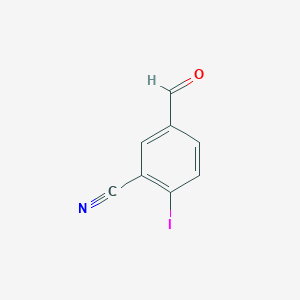
5-Formyl-2-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2-iodobenzonitrile: is an organic compound with the molecular formula C8H4INO . It is a derivative of benzonitrile, featuring an iodine atom at the second position and a formyl group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-iodobenzonitrile typically involves the iodination of 5-formylbenzonitrile. One common method is the Sandmeyer reaction, where 5-formylbenzonitrile is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Formyl-2-iodobenzonitrile can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium iodide, sodium nitrite, hydrochloric acid.
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Sodium borohydride, ethanol.
Major Products Formed:
Substitution: Various substituted benzonitriles.
Oxidation: 5-Carboxy-2-iodobenzonitrile.
Reduction: 5-Hydroxymethyl-2-iodobenzonitrile.
Scientific Research Applications
Chemistry: 5-Formyl-2-iodobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the field of medicinal chemistry for the development of new pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: Its unique structure allows for the exploration of new therapeutic pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5-Formyl-2-iodobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and formyl group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved often include nucleophilic substitution and redox reactions, which are essential for the compound’s biological and chemical activities .
Comparison with Similar Compounds
2-Iodobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylbenzonitrile:
4-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness: 5-Formyl-2-iodobenzonitrile is unique due to the presence of both the iodine atom and the formyl group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C8H4INO |
|---|---|
Molecular Weight |
257.03 g/mol |
IUPAC Name |
5-formyl-2-iodobenzonitrile |
InChI |
InChI=1S/C8H4INO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H |
InChI Key |
NVHKTHOCYRISML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















